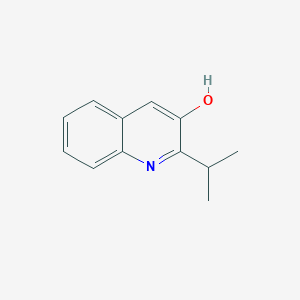
2-(1-METHYLETHYL)-3-QUINOLINOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(1-METHYLETHYL)-3-QUINOLINOL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of an isopropyl group at the second position and a hydroxyl group at the third position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(1-METHYLETHYL)-3-QUINOLINOL, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, reducing environmental impact.
Ionic Liquid-Mediated Reactions: Ionic liquids are used as solvents and catalysts, offering recyclability and reduced toxicity.
化学反応の分析
2-(1-METHYLETHYL)-3-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-3-one derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinolin-3-one derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学的研究の応用
2-(1-METHYLETHYL)-3-QUINOLINOL has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-METHYLETHYL)-3-QUINOLINOL involves its interaction with various molecular targets and pathways:
類似化合物との比較
2-(1-METHYLETHYL)-3-QUINOLINOL can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a wide range of applications.
2-Methylquinoline: Similar structure with a methyl group instead of an isopropyl group.
3-Hydroxyquinoline: Similar structure with a hydroxyl group at the third position.
Uniqueness:
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
2-propan-2-ylquinolin-3-ol |
InChI |
InChI=1S/C12H13NO/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13-12/h3-8,14H,1-2H3 |
InChIキー |
YQNSLMLGGGCLFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC2=CC=CC=C2C=C1O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















